molecular formula C22H31ClN2 B3229701 N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride CAS No. 1289386-08-8

N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride

Cat. No.: B3229701
CAS No.: 1289386-08-8
M. Wt: 358.9
InChI Key: OWWKNYXSFMOSPT-UHFFFAOYSA-N
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Description

N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a methanamine group, which is further substituted with two 2-methylbenzyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the hydrogenation of pyridine or by using other suitable starting materials under specific reaction conditions.

    Substitution with Methanamine Group: The piperidine intermediate is then reacted with a methanamine derivative to introduce the methanamine group at the 3-position of the piperidine ring.

    Introduction of 2-Methylbenzyl Groups: The final step involves the substitution of the methanamine group with two 2-methylbenzyl groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    High-Pressure Hydrogenation: To efficiently produce the piperidine intermediate.

    Automated Reactors: For precise control over reaction parameters and to ensure high yield and purity.

    Purification Techniques: Such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylbenzyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

    Inhibiting Enzymes: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.

    Modulating Gene Expression: Affecting the expression of specific genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine: The non-hydrochloride form of the compound.

    N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride: A similar compound with a different substitution pattern on the piperidine ring.

    N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)ethanamine hydrochloride: A compound with an ethanamine group instead of a methanamine group.

Uniqueness

N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable for certain applications where these properties are crucial.

Properties

IUPAC Name

N,N-bis[(2-methylphenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2.ClH/c1-18-8-3-5-11-21(18)16-24(15-20-10-7-13-23-14-20)17-22-12-6-4-9-19(22)2;/h3-6,8-9,11-12,20,23H,7,10,13-17H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWKNYXSFMOSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CC2CCCNC2)CC3=CC=CC=C3C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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